

An In-depth Technical Guide to Azido-PEG9-azide: Structure, Properties, and Applications

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Compound of Interest

Compound Name: **Azido-PEG9-azide**

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For Researchers, Scientists, and Drug Development Professionals

Azido-PEG9-azide is a bifunctional, hydrophilic linker molecule that has become an invaluable tool in the fields of bioconjugation, drug delivery, and materials science. Its structure, featuring a nine-unit polyethylene glycol (PEG) spacer flanked by two azide (N3) groups, provides a versatile platform for covalently linking molecules through highly efficient and specific "click chemistry" reactions. This guide provides a detailed overview of its chemical properties, applications, and the experimental workflows it enables.

Core Properties and Specifications

Azido-PEG9-azide is a well-defined, monodisperse PEG linker, which ensures reproducibility in conjugation and predictable pharmacokinetics for in-vivo applications. The central PEG chain enhances the solubility and biocompatibility of the resulting conjugates while reducing steric hindrance.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
Molecular Formula	C ₂₀ H ₄₀ N ₆ O ₉	[3]
Molecular Weight	508.57 g/mol	[3][4]
CAS Number	1171122-72-7	
SMILES	[N-]= [N+]=NCCOCCOCCOCCOCC OCCOCCOCCOCCOCCN= [N+]=[N-]	
Purity	>96%	
Physical Form	Colorless oil	
Solubility	Soluble in water, aqueous buffers, DCM, THF, acetonitrile, DMF, DMSO.	
Storage	Store at 0-10°C or -20°C for long-term storage.	

Key Applications in Research and Drug Development

The terminal azide groups on **Azido-PEG9-azide** are key to its functionality. Azides are stable functional groups that can participate in highly specific bio-orthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This reactivity makes it a staple in several advanced applications:

- **PROTACs Synthesis:** **Azido-PEG9-azide** serves as a flexible linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a Proteolysis-Targeting Chimera (PROTAC). The PEG spacer helps to ensure the proper orientation and distance between the two ends of the PROTAC for efficient ubiquitination and subsequent degradation of the target protein.

- Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach cytotoxic drugs to antibodies. The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic profile of the final ADC.
- Bioconjugation: It is widely used to link various biomolecules, including proteins, peptides, and oligonucleotides, to other molecules or surfaces without compromising their biological function.
- Surface Functionalization: The linker is employed to modify the surfaces of nanoparticles, hydrogels, and biosensors to enhance their biocompatibility or to attach specific targeting ligands.

Experimental Protocols

While specific reaction conditions should always be optimized for the substrates involved, the following provides a general methodology for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a primary application for **Azido-PEG9-azide**.

General Protocol for CuAAC "Click" Reaction:

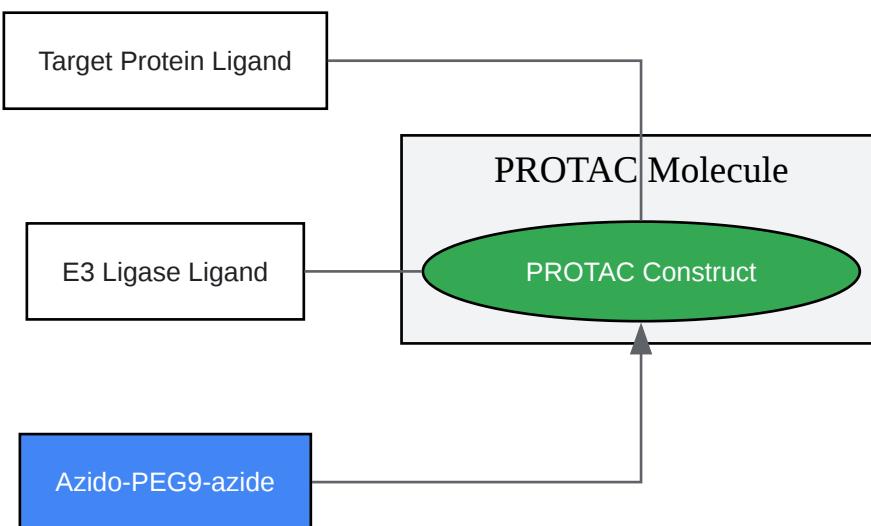
This protocol describes the conjugation of an alkyne-containing molecule to **Azido-PEG9-azide**.

- Reagent Preparation:
 - Dissolve the alkyne-containing molecule and **Azido-PEG9-azide** separately in a suitable solvent such as DMF or a mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO).
 - Prepare a stock solution of a copper(I) source, typically copper(II) sulfate (CuSO₄).
 - Prepare a stock solution of a reducing agent to reduce Cu(II) to the catalytic Cu(I) in situ. Sodium ascorbate is commonly used.
 - Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), if performing the reaction in organic solvents or to prevent catalyst degradation.

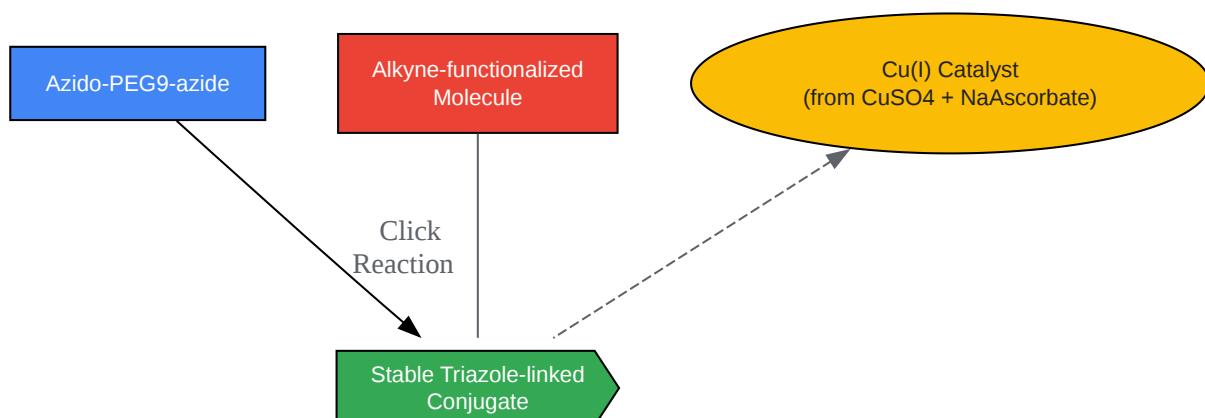
- Reaction Assembly:
 - In a reaction vessel, combine the dissolved alkyne-containing molecule and a molar equivalent or slight excess of **Azido-PEG9-azide**.
 - Add the copper(I) source (e.g., CuSO₄) to a final concentration of 1-10 mol%.
 - Add the reducing agent (e.g., sodium ascorbate) in a 5-fold molar excess relative to the copper source. If using a ligand, it is typically added at a similar concentration to the copper source.
 - Vortex the mixture to ensure homogeneity.
- Reaction and Monitoring:
 - Allow the reaction to proceed at room temperature. Reactions are often complete within 1-4 hours but may be left longer to ensure completion.
 - The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the triazole product.
- Purification:
 - Once the reaction is complete, the resulting triazole-linked conjugate can be purified from the catalyst and unreacted starting materials.
 - Purification methods will vary based on the nature of the conjugate but may include dialysis or size-exclusion chromatography for biomolecules, or column chromatography for small molecules.

Visualizing Workflows and Logical Relationships

Diagrams created using the DOT language help illustrate the role and application of **Azido-PEG9-azide** in complex biological constructs and chemical reactions.

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Caption: Role of **Azido-PEG9-azide** as a linker in PROTAC synthesis.

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Caption: Workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

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